molecular formula C10H23NO B1360309 4-Di-N-Propylamino-1-Butanol CAS No. 70289-17-7

4-Di-N-Propylamino-1-Butanol

Cat. No.: B1360309
CAS No.: 70289-17-7
M. Wt: 173.3 g/mol
InChI Key: KYNWWRBJIBSVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Di-N-Propylamino-1-Butanol is an organic compound with the molecular formula C10H23NO. It is a derivative of butanol, where the hydroxyl group is attached to the fourth carbon atom, and a dipropylamino group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Di-N-Propylamino-1-Butanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-1-butanol with dipropylamine. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of 1-butanol, 4-dipropylamino- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Di-N-Propylamino-1-Butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines .

Scientific Research Applications

4-Di-N-Propylamino-1-Butanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of various industrial products, including solvents and coatings.

Mechanism of Action

The mechanism of action of 1-butanol, 4-dipropylamino- involves its interaction with specific molecular targets. The dipropylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Di-N-Propylamino-1-Butanol is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

70289-17-7

Molecular Formula

C10H23NO

Molecular Weight

173.3 g/mol

IUPAC Name

4-(dipropylamino)butan-1-ol

InChI

InChI=1S/C10H23NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-10H2,1-2H3

InChI Key

KYNWWRBJIBSVBX-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCCCO

Canonical SMILES

CCCN(CCC)CCCCO

Key on ui other cas no.

70289-17-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

In anhydrous methanol (20 ml), 4-amino-1-butanol (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.03 g) was dissolved. Then, the solution was added with sodium cyanoborohydride (2.18 g), acetic acid (5.00 ml), and propionaldehyde (2.08 ml), followed by stirring under a nitrogen atmosphere at room temperature for 1 week. After completion of the reaction, the solvent was distilled off and the residue was then dissolved in chloroform, followed by stirring after the addition of a saturated aqueous sodium bicarbonate solution. The resultant solution was subjected to extraction with chloroform. The extract was washed with a saturated aqueous sodium bicarbonate solution and saturated saline solution, followed by drying of the organic layer with anhydrous sodium sulfate. The solvent was distilled off, thereby obtaining the subject compound (2.54 g) as a colorless liquid.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.